

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid

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Compound of Interest

Compound Name: 4-Amino-2-methylquinoline-6-carboxylic acid

Cat. No.: B1278056

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Abstract

4-Amino-2-methylquinoline-6-carboxylic acid, a substituted quinoline derivative, presents a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural motifs—a 4-aminoquinoline core and a carboxylic acid at the 6-position—are present in numerous compounds with established biological activities. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic data, and potential biological relevance based on analogous compounds. All quantitative data is summarized for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Properties

4-Amino-2-methylquinoline-6-carboxylic acid (CAS: 99984-73-3) possesses a rigid, planar quinoline core with key functional groups that can participate in various chemical interactions. [1][2] The primary amino group at the 4-position can act as a hydrogen bond donor and a site for further chemical modification. The carboxylic acid group at the 6-position provides a site for salt formation, esterification, or amidation, and can engage in hydrogen bonding and ionic interactions, which is often crucial for binding to biological targets.[3] The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.

Predicted Physicochemical Properties

Property	Value	Source
IUPAC Name	4-amino-2-methylquinoline-6-carboxylic acid	ChemScene[1]
CAS Number	99984-73-3	ChemScene[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	ChemScene[1]
Molecular Weight	202.21 g/mol	Sigma-Aldrich
InChI Code	1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)	Sigma-Aldrich
Boiling Point	432.4±40.0 °C at 760 mmHg	Sigma-Aldrich

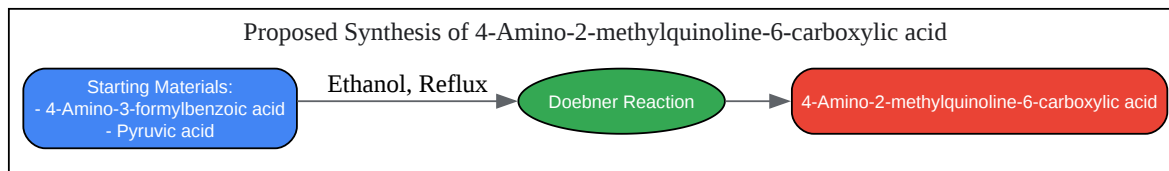
Synthesis

A specific, validated synthesis protocol for **4-Amino-2-methylquinoline-6-carboxylic acid** is not readily available in the published literature. However, based on established methods for quinoline synthesis, a plausible route can be devised using the Pfitzinger reaction.[4][5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group under basic conditions to yield a substituted quinoline-4-carboxylic acid.

Proposed Synthetic Pathway: Pfitzinger Reaction

A potential synthesis could involve the reaction of 5-carboxamidoisatin with acetone in the presence of a strong base like potassium hydroxide. The resulting intermediate would then be hydrolyzed to yield 4-hydroxy-2-methylquinoline-6-carboxylic acid. Subsequent amination at the 4-position would be required to produce the final product. A more direct, albeit hypothetical, approach would be the use of a modified Pfitzinger reaction with a starting material already containing the amino group precursor.

A logical workflow for a potential synthesis is outlined below:



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Caption: Proposed Doebner reaction for the synthesis of **4-Amino-2-methylquinoline-6-carboxylic acid**.

Detailed Hypothetical Experimental Protocol (Doebner Reaction)

This protocol is a hypothetical adaptation of the Doebner reaction for the synthesis of the title compound.^{[7][8]}

Materials:

- 4-Amino-3-formylbenzoic acid
- Pyruvic acid
- Absolute Ethanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (10%)
- Activated charcoal

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-3-formylbenzoic acid (1 equivalent) in absolute ethanol.

- To this solution, add pyruvic acid (1.1 equivalents).
- Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Filter the crude product and wash with cold ethanol.
- To purify, dissolve the crude solid in a minimal amount of hot 10% sodium hydroxide solution.
- Treat the solution with activated charcoal and filter while hot.
- Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield **4-Amino-2-methylquinoline-6-carboxylic acid**.

Spectroscopic Data (Predicted)

Direct spectroscopic data for **4-Amino-2-methylquinoline-6-carboxylic acid** is not available. The following predictions are based on the analysis of structurally related compounds, such as 4-amino-2-methylquinoline and various quinoline-4-carboxylic acids.^{[9][10][11][12]}

Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	s	3H	-CH ₃
~6.8	s	1H	H-3
~7.5-8.5	m	3H	Aromatic protons (H-5, H-7, H-8)
~6.0-7.0	br s	2H	-NH ₂
~13.0	br s	1H	-COOH

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~25	-CH ₃
~100-160	Aromatic and quinoline carbons
~170	-COOH

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amino group)
3300-2500	Very Broad	O-H stretching (carboxylic acid dimer)
~1700	Strong, Sharp	C=O stretching (carboxylic acid)
~1620	Medium	N-H bending (amino group)
1600-1450	Medium-Strong	Aromatic C=C stretching
~1300	Medium	C-O stretching (carboxylic acid)

Predicted Mass Spectrometry Data

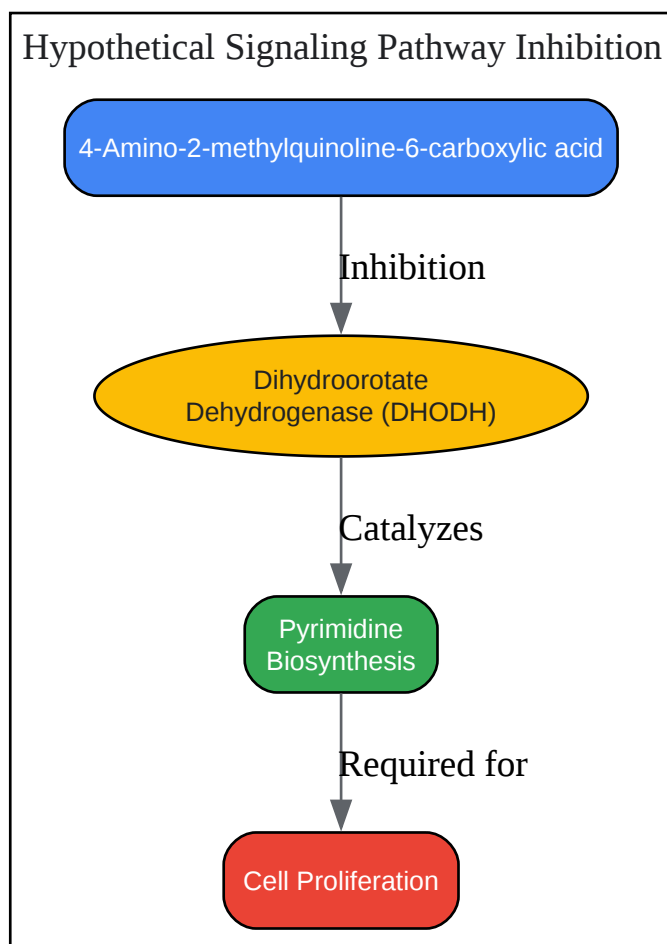
- Molecular Ion (M^+): $m/z = 202.07$
- Major Fragmentation Pathways:
 - Loss of H_2O ($m/z = 184$)
 - Loss of $COOH$ ($m/z = 157$)
 - Loss of CO_2 ($m/z = 158$)

Potential Biological Activity and Signaling Pathways

While the biological activity of **4-Amino-2-methylquinoline-6-carboxylic acid** has not been reported, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[\[13\]](#)[\[14\]](#)[\[15\]](#) Derivatives of quinoline carboxylic acid have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[\[16\]](#)

Notably, certain 4-quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[\[3\]](#) Inhibition of this pathway can have cytostatic effects and is a target for anticancer and anti-inflammatory drug development.

A hypothetical signaling pathway illustrating the potential mechanism of action of **4-Amino-2-methylquinoline-6-carboxylic acid** as a DHODH inhibitor is presented below.



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Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway by **4-Amino-2-methylquinoline-6-carboxylic acid**.

Conclusion

4-Amino-2-methylquinoline-6-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The potential for this molecule to exhibit significant biological activity, particularly as an inhibitor of key metabolic pathways, warrants further investigation. The experimental protocols and predictive data herein serve as a valuable resource for researchers initiating studies on this compound and its derivatives, paving the way for future discoveries in drug development.

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